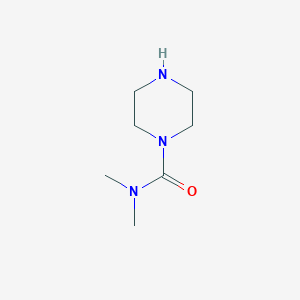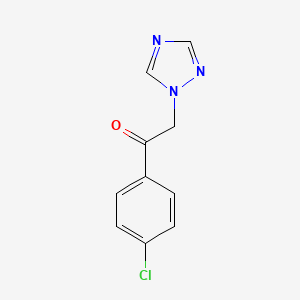![molecular formula C15H12Cl2O3 B1348952 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 529513-66-4](/img/structure/B1348952.png)
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” is a chemical compound with the CAS Number: 529513-66-41. It has a molecular weight of 311.161. The compound is solid in its physical form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde”.Molecular Structure Analysis
The InChI code for “4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” is 1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H31. This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde”.Physical And Chemical Properties Analysis
“4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” is a solid compound1. It has a molecular weight of 311.161. The compound should be stored at 4°C under nitrogen1.科学的研究の応用
Crystal Structure Analysis
The crystal structures and Hirshfeld surface analyses of methoxybenzaldehyde derivatives, including 4,4′-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) and 4,4′-{[(1,4-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde), provide insight into the molecular conformations and intermolecular interactions of such compounds. These studies reveal how different substituents and structural modifications can influence the overall molecular arrangement, hydrogen bonding patterns, and crystal packing, contributing to our understanding of structure-property relationships in methoxybenzaldehyde derivatives (Iqbal et al., 2019).
Photocatalytic Oxidation
Methoxybenzaldehyde derivatives have been employed in photocatalytic oxidation processes, demonstrating the potential for selective alcohol oxidation under environmentally benign conditions. For instance, a study on alcohol-selective oxidation in water using a novel hybrid composite photocatalyst showed high selectivity in converting aromatic alcohols to their corresponding aldehydes, highlighting the applicability of these compounds in green chemistry (Abd-Elaal et al., 2015).
Anticancer Activity
Some benzyloxybenzaldehyde derivatives, structurally related to methoxybenzaldehydes, have shown significant anticancer activity against HL-60 cells. The structure-activity relationships established in these studies suggest the potential of these compounds in developing new therapeutic agents. The compounds induced cell cycle arrest and apoptosis, indicating their mechanism of action at the cellular level (Lin et al., 2005).
Synthesis and Chemical Transformations
The synthesis and characterization of novel dialdehydes based on the SN2 reaction of aromatic aldehydes, including methoxybenzaldehyde derivatives, have been explored. These compounds, featuring oxygen donor atoms, have been synthesized with good yields, offering insights into the synthesis of complex aldehydes and their potential applications in various chemical transformations (Alasmi & Merza, 2017).
Selective Catalysis
Sulfonated Schiff base copper(II) complexes derived from methoxybenzaldehydes have been identified as efficient and selective catalysts in the oxidation of alcohols. These complexes showcase the role of methoxybenzaldehyde derivatives in developing selective catalysts for organic transformations, contributing to the advancement of catalytic processes in synthetic chemistry (Hazra et al., 2015).
Safety And Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound1.
将来の方向性
I couldn’t find specific information on the future directions of “4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde”. However, research in the field of chemistry continues to evolve, and new applications and studies involving this compound may emerge in the future.
特性
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXPQXNHHNIMSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352776 |
Source


|
| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |
CAS RN |
529513-66-4 |
Source


|
| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)

![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)







![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)

